molecular formula C22H35NO4 B13775294 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate CAS No. 97889-85-5

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate

Katalognummer: B13775294
CAS-Nummer: 97889-85-5
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: HMFFRWGUXCFTLM-HPWFBKAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is a chemical compound with the molecular formula C22H35NO4 and a molecular weight of 377.5176 g/mol . This compound is known for its unique structure, which includes a diethylaminoethyl group and a tetrapropenyl succinate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves several steps. The primary synthetic route includes the reaction of diethylaminoethyl chloride with tetrapropenyl succinic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific reaction temperatures and times to achieve the desired products .

Wissenschaftliche Forschungsanwendungen

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors and enzymes, modulating their activity. The tetrapropenyl succinate moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in its specific substituents or functional groups.

    This compound: Another similar compound with slight variations in its chemical structure, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Biologische Aktivität

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is a compound with potential applications in various fields, particularly in cosmetics and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a diethylaminoethyl group attached to a succinate moiety with a tetrapropenyl substituent. Its structure allows for interactions with biological systems, particularly through its surfactant properties.

This compound exhibits several biological activities:

  • Matrix Metalloproteinase Inhibition : The compound has been noted for its potential to inhibit matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix components. This inhibition is significant in skin care applications, as it may help maintain skin integrity by preventing collagen and elastin breakdown .
  • Surfactant Activity : As a surfactant, this compound can reduce surface tension, facilitating the cleansing of skin and hair. This property is beneficial in cosmetic formulations where emulsification and dispersion of ingredients are required .
  • Anticorrosive Properties : It also demonstrates anticorrosive characteristics, which can enhance the stability of cosmetic formulations by preventing degradation due to environmental factors .

Skin Care Applications

A study highlighted the effectiveness of MMP inhibitors in skin care formulations. The incorporation of this compound showed promising results in improving skin elasticity and reducing signs of aging by maintaining collagen levels .

Cosmetic Formulations

Research into surfactants has shown that compounds like this compound can enhance the performance of cleansing products. In a comparative study, formulations containing this compound demonstrated superior cleansing efficiency while maintaining skin tolerance compared to traditional surfactants .

Data Tables

Property Description
Chemical StructureDiethylaminoethyl succinate with tetrapropenyl
Biological ActivitiesMMP inhibition, surfactant properties, anticorrosive
ApplicationsSkin care, cosmetics

Eigenschaften

CAS-Nummer

97889-85-5

Molekularformel

C22H35NO4

Molekulargewicht

377.5 g/mol

IUPAC-Name

(E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid

InChI

InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+

InChI-Schlüssel

HMFFRWGUXCFTLM-HPWFBKAGSA-N

Isomerische SMILES

CCN(CCOC(=O)C(C(C(=O)O)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC

Kanonische SMILES

CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.